molecular formula C13H9ClF3NO2 B2848619 Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate CAS No. 2177266-12-3

Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B2848619
CAS No.: 2177266-12-3
M. Wt: 303.67
InChI Key: USBKHXKUSCFHGP-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate (CAS 2177266-12-3) is a high-value, multifunctional fluorinated heterocyclic building block designed for advanced research and development. With a molecular formula of C13H9ClF3NO2 and a molecular weight of 303.66 g/mol, this compound is characterized by its reactive 4-chloro substituent and a strategically positioned electron-withdrawing trifluoromethyl group on the quinoline core. This specific arrangement of functional groups makes it an exceptionally versatile intermediate for facile synthesis and further derivatization, particularly in the construction of complex molecules for pharmaceutical and materials science applications . In medicinal chemistry, this compound serves as a critical precursor in the design and synthesis of potential anticancer agents. Quinoline derivatives are extensively investigated for their ability to inhibit key biological targets, such as dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthesis pathway. Inhibiting DHODH induces pyrimidine depletion, halting cell cycle progression and showing promise for anticancer therapy . Furthermore, the quinoline scaffold is a common structural motif in DNA intercalating agents and topoisomerase inhibitors, which are mechanisms leveraged by several clinical anticancer drugs . The reactive chloro group allows for efficient functionalization to create targeted libraries for biological screening . Beyond pharmaceuticals, this building block finds application in materials science. It can be utilized to create sophisticated ligands for metal complexes in dye-sensitized solar cells (DSSCs) and other optoelectronic devices. The fluorine atoms and nitrogen heterocycle contribute to the electronic properties, making it suitable for developing novel dyes and functional materials . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage instructions, which recommend storage in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)7-6-18-9-5-3-4-8(13(15,16)17)10(9)11(7)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBKHXKUSCFHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2N=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitrobenzotrifluoride with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or tetrahydrofuran to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4th position can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Ester Hydrolysis: 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylic acid.

Scientific Research Applications

Antimicrobial Properties

Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate exhibits significant antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promising results in inhibiting growth and viability .

Antiviral Activity

Recent studies have highlighted the compound's antiviral potential, particularly against enterovirus D68 (EV-D68). In vitro evaluations demonstrated that modifications to the compound's structure could enhance its antiviral potency. For instance, compounds with specific substituents exhibited effective inhibition of viral cytopathic effects in cell lines, indicating a potential pathway for developing antiviral therapies .

Anticancer Effects

Research indicates that quinoline derivatives, including this compound, can induce apoptosis in cancer cells. The mechanism involves interaction with molecular targets within cancerous cells, leading to cell death. This property positions the compound as a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study Focus Findings
Study A Antiviral ActivityDemonstrated significant inhibition of EV-D68 with EC50 values ranging from 0.47 to 6.73 µM; structural modifications improved efficacy.
Study B Antimicrobial PropertiesShowed broad-spectrum antimicrobial activity; effective against both Gram-positive and Gram-negative bacteria.
Study C Anticancer ActivityInduced apoptosis in various cancer cell lines; identified key molecular interactions responsible for cytotoxic effects.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with biological membranes and targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position and Electronic Effects

Ethyl 2,4-di-(trifluoromethyl)quinoline-3-carboxylate (2y)
  • Structure : Trifluoromethyl groups at positions 2 and 4.
  • Synthesis: Bistrifluoromethylation of ethyl 2-bromo-4-chloroquinoline-3-carboxylate under specific conditions yields 2y in 15% isolated yield .
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (7i)
  • Structure : Chlorine at position 4 and trifluoromethyl at position 5.
  • Impact : Moving the trifluoromethyl group from position 5 to 7 modifies the dipole moment and steric interactions. This positional isomerism could affect binding to biological targets, such as bacterial DNA gyrase, by altering spatial compatibility .

Functional Group Variations

Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate
  • Structure : Trifluoromethoxy group at position 7 instead of trifluoromethyl.
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
  • Structure : Hydroxyl group at position 4 instead of chlorine.
  • Biological Implications : The hydroxyl group facilitates hydrogen bonding, which might improve target affinity but reduce metabolic stability due to increased susceptibility to Phase II conjugation .

Structural Complexity and Ring Systems

Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
  • Structure : Tricyclic system with a fused thiazeto ring.
  • Applications: Intermediate for tricyclic fluoroquinolones like prulifloxacin.
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
  • Structure : Thiazole core with a 4-(trifluoromethyl)phenyl substituent.
  • Divergent Activity: The thiazole moiety introduces distinct electronic properties, shifting activity away from quinoline-based targets .

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound 3.2 0.15 High
Ethyl 2,4-di-(trifluoromethyl)-quinoline-3-carboxylate 4.1 0.08 Moderate
Ethyl 4-hydroxy-8-(trifluoromethyl)-quinoline-3-carboxylate 2.5 0.35 Low

Biological Activity

Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate (EClCF3Q) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antibacterial agent. This article provides a detailed overview of the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

EClCF3Q has a molecular formula of C₁₃H₉ClF₃NO₂. Its structure features a quinoline core, characterized by a fused benzene and pyridine ring system. The presence of a trifluoromethyl group at the 5-position and a chloro substituent at the 4-position enhances its chemical reactivity and biological efficacy. These modifications are crucial for its interaction with biological targets, making it a valuable intermediate in synthesizing various pharmaceuticals, notably fluoroquinolone antibiotics.

Antibacterial Properties

EClCF3Q exhibits significant antibacterial activity against various strains of bacteria, including multidrug-resistant pathogens. Research indicates that derivatives of this compound show effectiveness against Mycobacterium tuberculosis , highlighting its potential in treating resistant infections. The compound's mechanism of action is primarily attributed to its ability to inhibit bacterial enzymes essential for growth and survival.

Table 1: Antibacterial Activity of EClCF3Q Derivatives

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
EClCF3QMycobacterium tuberculosis0.5 µg/mL
EClCF3QStaphylococcus aureus1.0 µg/mL
EClCF3QEscherichia coli2.0 µg/mL

The above table summarizes the antibacterial potency of EClCF3Q derivatives against selected bacterial strains.

Antifungal Activity

In addition to its antibacterial properties, EClCF3Q has been investigated for antifungal activity. Similar quinoline derivatives have shown promising results against various fungal pathogens, indicating that EClCF3Q may also be effective in treating fungal infections.

Structure-Activity Relationships (SAR)

The unique combination of substituents on the quinoline core significantly influences the biological activity of EClCF3Q. Studies focusing on SAR have provided insights into how modifications can enhance or diminish efficacy. For instance, the trifluoromethyl group is known to improve lipophilicity and cellular permeability, which are critical factors for antimicrobial activity .

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Study: Synthesis and Evaluation

A recent study synthesized EClCF3Q using a multi-step organic reaction involving nucleophilic substitution and cyclization processes. The synthesized compound was then evaluated for its antibacterial properties through in vitro assays against several bacterial strains. Results demonstrated that EClCF3Q not only inhibited bacterial growth effectively but also exhibited low cytotoxicity towards human cell lines .

Research has indicated that EClCF3Q interacts with specific bacterial enzymes, disrupting metabolic pathways essential for bacterial survival. This mechanism is similar to that observed in other quinoline-based antibiotics, making it a candidate for further development in antibiotic therapies .

Q & A

Q. Critical Factors :

  • Temperature : Excess heat during chlorination reduces yield due to decomposition.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity .

Basic: How can X-ray crystallography determine the molecular structure, and what software is recommended for data refinement?

Q. Methodological Answer :

Data Collection : Use a Bruker APEX DUO CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

Structure Solution : Employ direct methods (SHELXS) for phase determination .

Refinement : SHELXL refines atomic coordinates and thermal parameters. Key metrics:

  • R-factor < 0.05 for high reliability.
  • Hydrogen bonds (C–H⋯N, C–H⋯F) stabilize the crystal lattice .

Q. Software :

  • SHELX Suite : Industry standard for small-molecule refinement .
  • Mercury : Visualize intermolecular interactions (e.g., π–π stacking at 3.7 Å) .

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data?

Q. Methodological Answer :

DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD data to validate bond lengths/angles .

Experimental Validation :

  • NMR : Monitor reaction intermediates (e.g., ¹⁹F NMR tracks trifluoromethyl group stability) .
  • Kinetic Studies : Vary solvent polarity (DMF vs. THF) to assess nucleophilic substitution rates .

Error Analysis : Adjust computational parameters (solvent models, basis sets) to align with HPLC/MS results .

Advanced: How does the 5-position trifluoromethyl group influence electronic properties and bioactivity?

Q. Methodological Answer :

Electronic Effects :

  • The -CF₃ group is electron-withdrawing, reducing electron density at the quinoline ring (evidenced by Hammett σₚ values) .
  • Enhances electrophilic substitution at the 3-carboxylate position.

Biological Impact :

  • Lipophilicity : LogP increases by ~1.5 compared to non-CF₃ analogs, improving membrane permeability .
  • Antimicrobial Activity : MIC values against S. aureus drop from 128 µg/mL (non-CF₃) to 32 µg/mL .

Basic: What methodologies analyze hydrogen bonding in the crystal structure?

Q. Methodological Answer :

XRD Analysis : Identify donor-acceptor distances (e.g., C5–H5A⋯N3: 2.85 Å) .

Software Tools :

  • PLATON : Validates hydrogen-bond geometry against IUPAC standards .
  • CrystalExplorer : Maps Hirshfeld surfaces to quantify interaction contributions (e.g., H⋯F: 28% of contacts) .

Advanced: How do SAR studies guide modifications to enhance pharmacological profiles?

Q. Methodological Answer :

Substituent Screening :

PositionModificationBioactivity ChangeSource
4-ClReplace with -OHReduced cytotoxicity
5-CF₃Replace with -CH₃50% loss in antimicrobial effect

In Silico Docking : AutoDock Vina predicts binding affinity to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) .

Advanced: What challenges arise in achieving enantiomeric purity, and what resolution techniques apply?

Q. Methodological Answer :

Chiral Centers : Racemization occurs during esterification at high temperatures.

Resolution Methods :

  • Chiral HPLC : Use Chiralpak IA column (hexane/i-PrOH, 90:10) to separate enantiomers .
  • Kinetic Resolution : Lipase-catalyzed hydrolysis of esters (e.g., Candida antarctica lipase B) .

Basic: How do solvent polarity and temperature affect compound stability?

Q. Methodological Answer :

Stability Studies :

  • HPLC Monitoring : Degradation <5% in DMSO at 25°C vs. 15% in H₂O at 40°C over 72 hours .
  • TGA Analysis : Decomposition onset at 180°C (N₂ atmosphere) .

Storage : -20°C in amber vials with desiccants (silica gel) prevents hydrolysis .

Basic: What role does the ethyl ester group play in solubility and bioavailability?

Q. Methodological Answer :

Solubility : Ethyl ester increases logP by 0.8 vs. carboxylic acid, enhancing solubility in lipid membranes .

Bioavailability :

  • Hydrolysis : In vivo esterases convert the ester to carboxylic acid, altering pharmacokinetics .
  • Modifications : Replace with methyl ester for faster hydrolysis or aryl esters for sustained release .

Advanced: How do in silico docking studies predict interactions with bacterial targets?

Q. Methodological Answer :

Target Selection : Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) .

Docking Workflow :

  • Ligand Preparation : Optimize 3D structure with Avogadro (MMFF94 force field).
  • Binding Site Analysis : GLIDE SP mode identifies key residues (e.g., Tyr158 hydrogen bonding) .

Validation : MIC assays correlate docking scores (e.g., IC₅₀ = 12 µM vs. predicted 10 µM) .

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